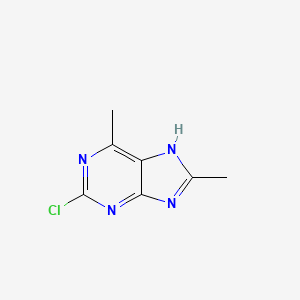

2-chloro-6,8-dimethyl-7H-purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClN4 |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

2-chloro-6,8-dimethyl-7H-purine |

InChI |

InChI=1S/C7H7ClN4/c1-3-5-6(11-4(2)10-5)12-7(8)9-3/h1-2H3,(H,9,10,11,12) |

InChI Key |

HTIXRNAPPWCDPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC(=N1)Cl)N=C(N2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 6,8 Dimethyl 7h Purine and Its Structural Analogs

Strategic Precursor Synthesis for Purine (B94841) Ring Assembly

The construction of the purine ring system is a cornerstone of synthesizing 2-chloro-6,8-dimethyl-7H-purine. This process often involves the strategic assembly of the bicyclic core from more straightforward, pre-functionalized heterocyclic intermediates, namely pyrimidines and imidazoles. daneshyari.comrsc.org

Derivatization from Pre-existing Pyrimidine (B1678525) and Imidazole (B134444) Intermediates

The classical and most versatile approach to purine synthesis involves the Traube synthesis, which utilizes a substituted pyrimidine as the starting point. This method relies on the initial construction of a pyrimidine ring bearing amino groups at positions 4 and 5. Subsequent cyclization with a one-carbon synthon, such as formic acid or its derivatives, leads to the formation of the imidazole portion of the purine ring.

Alternatively, the synthesis can commence from a pre-formed imidazole precursor. doaj.orgnih.gov This approach typically involves a 4,5-disubstituted imidazole, which is then cyclized with a suitable reagent to form the pyrimidine ring. For instance, 4,5-diaminoimidazoles can be reacted with various reagents to introduce the C2 and N1-C6 components of the pyrimidine ring. The choice between a pyrimidine or imidazole starting point often depends on the desired substitution pattern on the final purine product. daneshyari.com

Recent advancements have also explored one-pot multicomponent reactions, which can offer a more streamlined approach to synthesizing substituted purines from acyclic precursors, although these are often aimed at different substitution patterns than the target compound. rsc.org

Introduction of Halogen and Alkyl Functionalities (Specifically Methyl Groups)

The introduction of halogen and methyl groups onto the purine precursor is a critical step in the synthesis of 2-chloro-6,8-dimethyl-7H-purine. These functionalities can be introduced either on the starting pyrimidine or imidazole ring before the final cyclization or on the fully formed purine ring system through regioselective functionalization.

For instance, a substituted pyrimidine can be halogenated at the position that will become the C2 position of the purine. Similarly, methyl groups can be incorporated into the pyrimidine or imidazole precursor at the desired positions. The precise timing and method for introducing these groups are crucial for achieving the correct final substitution pattern and avoiding unwanted side reactions.

Targeted Synthesis of 2-Chloro-6,8-dimethyl-7H-purine

The specific synthesis of 2-chloro-6,8-dimethyl-7H-purine requires a carefully planned multi-step reaction sequence with a strong emphasis on regioselectivity.

Elaboration of Multi-step Reaction Sequences for Purine Core Formation

A plausible synthetic route to 2-chloro-6,8-dimethyl-7H-purine would likely start from a substituted pyrimidine. A potential key intermediate is 4,5-diamino-6-methylpyrimidine. This intermediate can then be reacted with a reagent that provides the C8-methyl group and facilitates the closure of the imidazole ring.

The synthesis of the purine core can also be achieved through the reaction of a 4,5-diaminopyrimidine (B145471) with an appropriate orthoester or acid chloride. The choice of the cyclizing agent is critical for introducing the desired substituent at the C8 position.

Precision in Regioselective Functionalization for Chlorine and Methyl Group Placement

Achieving the precise placement of the chlorine atom at the C2 position and the methyl groups at the C6 and C8 positions is a significant challenge. The regioselectivity of these reactions is governed by the electronic properties of the purine ring and the nature of the reagents used. researchgate.netrsc.orgrsc.org

Direct chlorination of a pre-formed 6,8-dimethylpurine can be challenging due to the multiple reactive sites on the purine ring. Therefore, it is often more strategic to introduce the chloro group at an earlier stage, for example, by using a 2-chloro-4,5-diaminopyrimidine as a precursor.

The introduction of the methyl groups can be achieved through various methods, including the use of methylated precursors or through direct C-H methylation of the purine ring, although the latter can present regioselectivity challenges. Metal-catalyzed cross-coupling reactions have also emerged as powerful tools for the regioselective introduction of alkyl groups onto heterocyclic scaffolds. researchgate.net

Process Optimization for Enhanced Reaction Efficiency and Product Yield

Optimizing the reaction conditions is essential for maximizing the yield and purity of 2-chloro-6,8-dimethyl-7H-purine. This involves a systematic investigation of various parameters, including solvents, temperature, reaction time, and the choice of catalysts and reagents.

For example, in cyclization reactions, the choice of acid or base catalyst can significantly impact the reaction rate and the formation of byproducts. Similarly, in halogenation reactions, the selection of the halogenating agent and the reaction conditions can influence the regioselectivity and prevent over-halogenation. The use of microwave irradiation has been shown to accelerate some purine synthesis reactions, leading to shorter reaction times and improved yields. rsc.org

The table below summarizes some of the key reaction types and considerations for the synthesis of substituted purines.

| Reaction Type | Key Considerations | Potential Reagents | Relevant Sections |

| Pyrimidine Ring Formation | Control of substituent placement | Diamines, dicarbonyl compounds | 2.1.1 |

| Imidazole Ring Formation | Choice of one-carbon synthon | Formic acid, orthoesters | 2.1.1, 2.2.1 |

| Halogenation | Regioselectivity, control of reactivity | N-halosuccinimides, phosphoryl chloride | 2.1.2, 2.2.2 |

| Alkylation | Regioselectivity (N vs. C-alkylation) | Alkyl halides, organometallic reagents | 2.1.2, 2.2.2 |

| Cyclization | Catalyst, temperature, reaction time | Acids, bases, dehydrating agents | 2.2.1, 2.2.3 |

Contemporary Approaches to Sustainable Purine Synthesis (Green Chemistry)

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like purines to minimize environmental impact. These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. For purine synthesis, this has led to the exploration of biocatalysis and novel reaction media.

Enzymatic synthesis represents a significant leap forward in the sustainable production of purine analogs. mdpi.com The use of enzymes, such as nucleoside phosphorylases, offers a highly selective and efficient alternative to traditional chemical routes, which often require multiple protection-deprotection steps and the use of hazardous reagents and solvents. mdpi.com Enzymatic reactions are typically performed in aqueous media under mild conditions, further enhancing their green credentials. mdpi.com For instance, the enzymatic synthesis of dihalogenated purine nucleoside analogues using thermostable nucleoside phosphorylases has been demonstrated to be an environmentally friendly process. mdpi.com

Another advanced sustainable method involves in vitro pathway engineering. acs.org This approach reconstructs a multi-enzyme biosynthetic pathway in a single pot to produce complex molecules like purine nucleotides from simple, isotopically labeled precursors. acs.org This method is highly efficient and can achieve high yields, for example, up to 66% for isotopically labeled ATP and GTP, while operating in an aqueous environment. acs.org

The key advantages of these green chemistry approaches include high selectivity, which reduces the formation of byproducts, the use of environmentally benign solvents like water, and operation at ambient temperatures and pressures, which lowers energy consumption. mdpi.com

| Methodology | Key Principles | Typical Reagents/Catalysts | Advantages | Relevant Findings |

|---|---|---|---|---|

| Enzymatic Synthesis | High Selectivity, Mild Conditions, Aqueous Media | Nucleoside Phosphorylases, Nucleoside Deoxyribosyltransferases | Environmentally friendly, reduced waste, high efficiency, avoids protection/deprotection steps. mdpi.com | Successful synthesis of dihalogenated nucleoside analogues with yields around 50-64% for purified products. mdpi.com |

| In Vitro Pathway Engineering | Biocatalytic Cascade, One-Pot Reaction | Recombinant enzymes from pentose (B10789219) phosphate (B84403) and de novo purine synthesis pathways. acs.org | Rapid and efficient synthesis, allows for isotopic labeling, uses simple precursors. acs.org | Demonstrated on a millimole scale with isolated yields of up to 66% for complex purine nucleotides. acs.org |

| Ultrasound Irradiation | Alternative Energy Input | Cu(I) catalyst for azide-alkyne cycloadditions. researchgate.net | Shortened reaction times, increased reaction efficiency. researchgate.net | Led to the exclusive formation of symmetric bis-heterocycles in the synthesis of bis-purines. researchgate.net |

Scalable Production Methods for Research Applications

The transition from laboratory-scale synthesis to scalable production for research applications requires robust and reproducible chemical processes that deliver high yields and purity. For purine derivatives, this often involves optimizing reaction conditions and purification methods to avoid complex procedures like column chromatography.

A notable development in the scalable synthesis of purine derivatives is the use of metal-free SNAr (Nucleophilic Aromatic Substitution) reactions. acs.org This approach has been successfully employed to replace palladium-catalyzed C-N coupling reactions, thereby simplifying the synthesis and improving reproducibility for scale-up. acs.org For example, a K3PO4-mediated installation of a benzimidazole (B57391) onto a purine core was scaled to produce 116 g of product with greater than 99% purity in 78% yield following crystallization. acs.org This highlights the potential for producing significant quantities of material for research needs.

The choice of reagents and reaction conditions is critical for scalability. The use of reagents like TMPZnCl·LiCl for iodination has enabled a simplified and high-yielding method to access key aryl halide intermediates, with the product precipitating directly from the reaction mixture, which greatly simplifies isolation. acs.org

Another approach to scalable synthesis involves the direct regioselective alkylation of purine precursors. A method for the N7 direct regioselective introduction of tert-alkyl groups into 6-substituted purines has been developed using a reaction of N-trimethylsilylated purines with a tert-alkyl halide catalyzed by SnCl4. acs.org While this specific example focuses on N7-alkylation, the principles of using silylation to control regioselectivity can be applied to develop scalable syntheses for other isomers. The reaction conditions, such as solvent and temperature, are key factors in controlling the outcome and yield of such reactions. acs.orgnih.gov

| Reaction Type | Key Reagents | Solvent | Scale | Yield | Key Findings |

|---|---|---|---|---|---|

| SNAr Coupling | K3PO4 | Isopropanol | 116 g | 78% | Metal-free, robust on batch scale, purification by crystallization. acs.org |

| Iodination | TMPZnCl·LiCl, Iodine | THF | Gram scale | 98% | High conversion, simplified product isolation via precipitation. acs.org |

| N7-tert-Alkylation | BSA, SnCl4, tert-butyl bromide | DCE or ACN | 1-5 mmol | 52-53% | Direct, regioselective method for introducing bulky alkyl groups. acs.orgnih.gov |

| Chlorination | Phosphoryl oxychloride | DMA | 11.2 mmol | Not specified, but described as high-yielding. | A standard method for converting hypoxanthine (B114508) precursors to chloropurines. researchgate.net |

Investigating the Chemical Transformations and Reactivity Profile of 2 Chloro 6,8 Dimethyl 7h Purine

Mechanistic Studies of Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of the purine (B94841) ring is a versatile handle for introducing a variety of functional groups through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the purine ring system, further activated by the electron-withdrawing chloro group, facilitates the attack of nucleophiles. However, the reactivity at the C-2 position is generally considered to be lower than at the C-6 position in analogous 6-chloropurines.

Amination Reactions and Substrate Scope

The replacement of the C-2 chlorine with nitrogen-based nucleophiles is a fundamental transformation for creating libraries of potential bioactive molecules. While direct experimental data on the amination of 2-chloro-6,8-dimethyl-7H-purine is limited, extensive research on related 2-chloropurines and other chloropyrimidines provides a strong basis for predicting its reactivity.

The amination of chloropurines can be effectively achieved by heating the substrate with a primary or secondary amine in a suitable solvent, such as ethanol (B145695) or isopropanol. In many cases, the reaction is catalyzed by the addition of a mild acid, which can protonate the purine ring and further enhance its electrophilicity. However, the use of highly basic amines under acidic conditions may be counterproductive as the amine nucleophile would be protonated and rendered non-nucleophilic. researchgate.net

The substrate scope for amination reactions at the C-2 position is broad, encompassing a variety of aliphatic and aromatic amines. However, sterically hindered amines or those with very low pKa values may exhibit reduced reactivity. For instance, studies on related systems have shown that ortho-substituted anilines with a pKa below 1 are often unsuitable nucleophiles. researchgate.net

Table 1: Predicted Reactivity of 2-chloro-6,8-dimethyl-7H-purine with Various Amines (Based on Analogous Systems)

| Amine Nucleophile | Predicted Reactivity | Potential Conditions |

| Benzylamine | High | Ethanol, reflux |

| Morpholine | High | Isopropanol, reflux |

| Aniline | Moderate | Water, mild HCl, 80-100 °C |

| tert-Butylamine | Low | Higher temperatures, sealed tube |

Thiolation and Selenylation Reactions for Sulfur and Selenium Insertion

The introduction of sulfur and selenium atoms at the C-2 position can be achieved through nucleophilic substitution with appropriate thiolates and selenides. These transformations are valuable for accessing purine derivatives with unique electronic and biological properties.

Thiolation can be readily accomplished by treating 2-chloro-6,8-dimethyl-7H-purine with a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. Based on analogous reactions with 6-chloropurines, these reactions are expected to proceed smoothly in polar aprotic solvents like dimethylformamide (DMF) at room temperature or with gentle heating. acs.org The resulting 2-mercaptopurine (B1228145) derivative can exist in tautomeric equilibrium with its thione form.

Selenylation reactions, while less common, can be performed using reagents like sodium hydroselenide (NaSeH). These reactions would likely require inert atmosphere conditions to prevent oxidation of the selenium reagent.

Exploration of Other Nucleophilic Replacements of the Chlorine Atom

Beyond amination and thiolation, the C-2 chloro group can be displaced by a range of other nucleophiles, further expanding the synthetic utility of 2-chloro-6,8-dimethyl-7H-purine.

Alkoxylation: Reaction with sodium alkoxides (e.g., sodium methoxide (B1231860) or sodium ethoxide) in the corresponding alcohol as a solvent is a standard method for introducing alkoxy groups at the C-2 position. These reactions typically proceed under mild conditions to yield 2-alkoxy-6,8-dimethyl-7H-purines.

Azidation: The introduction of an azide (B81097) group can be achieved by reacting the chloropurine with sodium azide in a polar aprotic solvent like DMF. The resulting 2-azidopurine is a versatile intermediate that can be further transformed, for example, into an amino group via reduction or into a triazole ring via cycloaddition reactions.

Halogen Exchange: While the C-2 chlorine is a good leaving group, it can potentially be exchanged for other halogens. For instance, reaction with a fluoride (B91410) source like potassium fluoride in the presence of a phase-transfer catalyst could yield the corresponding 2-fluoropurine. Conversion to the 2-iodo derivative might be achievable through a Finkelstein-type reaction or via a more complex sequence involving lithiation and quenching with an iodine source, as has been demonstrated for the synthesis of 6-chloro-2-iodopurine (B104377). researchgate.net

Reactivity and Derivatization Opportunities Involving the Alkyl Substituents (Methyl Groups at C-6 and C-8)

The methyl groups at the C-6 and C-8 positions, while generally less reactive than the C-2 chloro group, offer opportunities for further functionalization, which can be crucial for modulating the biological activity and physicochemical properties of the purine core.

Strategies for Further Functionalization at the Methyl Groups

Direct functionalization of the methyl C-H bonds is challenging but can be achieved using modern synthetic methodologies.

Radical Halogenation: Under free-radical conditions, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), it may be possible to selectively halogenate the methyl groups to form mono- or di-halomethyl derivatives. These halogenated intermediates can then serve as precursors for a variety of other functional groups through nucleophilic substitution.

Oxidation: Controlled oxidation of the methyl groups could lead to the corresponding aldehydes or carboxylic acids. This would significantly expand the synthetic handles available on the purine scaffold, allowing for transformations such as reductive amination, esterification, and amide bond formation.

Metalation: Directed metalation using strong bases like lithium diisopropylamide (LDA) or hindered TMP-amide bases, followed by quenching with an electrophile, is a powerful strategy for C-H functionalization. nih.govresearchgate.net While this is more commonly applied to aromatic C-H bonds, under specific conditions, deprotonation of the acidic methyl protons could occur, allowing for the introduction of various substituents.

Electrophilic Aromatic Substitution Patterns on the Purine Ring System

The purine ring itself can undergo electrophilic aromatic substitution, although the electron-deficient nature of the ring system generally makes these reactions less facile than in electron-rich aromatic systems. The existing substituents on 2-chloro-6,8-dimethyl-7H-purine will direct incoming electrophiles. The imidazole (B134444) part of the purine ring is generally more susceptible to electrophilic attack than the pyrimidine (B1678525) part.

Research on related purine systems provides valuable insights into the likely regioselectivity of these reactions. For example, the bromination of polymer-bound 2,6-dichloropurine (B15474) has been shown to occur selectively at the C-8 position. researchgate.net This suggests that in 2-chloro-6,8-dimethyl-7H-purine, any electrophilic attack would likely be directed away from the already substituted C-8 position. Therefore, if any electrophilic substitution were to occur on the purine core itself, it would most likely be directed to the imidazole N-7 or N-9 positions, or potentially at the C-5 position, though the latter is less common. Direct C-H cyanation of 6-chloropurines has also been shown to occur regioselectively at the C-8 position, further highlighting its susceptibility to functionalization. nih.gov Given that the C-8 position is already occupied by a methyl group in the target compound, electrophilic attack on the ring carbon atoms is predicted to be challenging.

Catalytic Cross-Coupling Reactions of 2-Chloro-6,8-dimethyl-7H-purine

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to modify the purine core. The chlorine atom at the C2 position of 2-chloro-6,8-dimethyl-7H-purine serves as a handle for such transformations, enabling the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a highly effective method for creating C-C bonds with aryl and alkenyl groups on the purine ring. osti.gov Research on related dihalopurines, such as 9-benzyl-2,6-dichloropurine, demonstrates that selective coupling can be achieved. When reacted with one equivalent of phenylboronic acid, the substitution occurs preferentially at the C6 position, yielding 9-benzyl-2-chloro-6-phenylpurine. osti.govd-nb.info This highlights the greater reactivity of the C6 position over the C2 position in this specific context.

For intermediates like 2-chloro-6,8-dimethyl-9-THP-purine, the remaining chloro group at C2 is available for subsequent Suzuki coupling reactions, allowing for the synthesis of 2,6,8-trisubstituted purines. nih.gov The choice of catalyst, base, and solvent system is critical for optimizing these reactions. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst, with potassium carbonate (K₂CO₃) as the base. osti.gov The solvent can influence the outcome, with anhydrous toluene (B28343) being suitable for electron-rich boronic acids and aqueous dimethoxyethane (DME) being preferred for electron-poor or alkenylboronic acids. osti.govd-nb.info

Interactive Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloropurines

| Parameter | Condition | Rationale/Effect | Citation |

| Catalyst | Pd(PPh₃)₄ | Superior catalyst compared to other systems like Pd(dba)₂/P(o-tol)₃. | osti.gov |

| Base | K₂CO₃ | Found to be very efficient; other bases like Na₂CO₃ or Cs₂CO₃ were less effective. | osti.gov |

| Solvent | Toluene (anhydrous) | Optimal for electron-rich arylboronic acids. | osti.govd-nb.info |

| Solvent | DME/H₂O (aqueous) | Preferred for electron-deficient arylboronic acids and alkenylboronic acids. | osti.govd-nb.info |

| Reactant Ratio | 1 equivalent of boronic acid | Allows for regioselective monosubstitution in dihalopurines. | osti.gov |

Sonogashira Coupling: The Sonogashira reaction is the method of choice for introducing alkynyl groups onto the purine scaffold by coupling a terminal alkyne with an organic halide. nih.gov This reaction has been used to create C-C triple bonds at the C2, C6, and C8 positions of the purine ring. nih.gov Studies on 6-chloro-2,8-diiodo-9-THP-purine show that regioselective alkynylation is possible. acs.org While iodine is more reactive than chlorine, this work establishes that the C2 position is a viable site for Sonogashira coupling. The synthesis of 2-chloro-6,8-dimethyl-9-THP-purine itself was achieved as an intermediate, which could then be used in further coupling reactions, including Sonogashira, to build a library of 2,6,8-trisubstituted purines. nih.gov

A primary challenge in the chemistry of poly-substituted purines is controlling regioselectivity. When multiple reactive sites are present, reactions can often yield a mixture of isomers. nih.gov The reactivity of halogens in palladium-catalyzed couplings generally follows the order I > Br > Cl. d-nb.info This differential reactivity can be exploited for selective transformations. For instance, in a 2-iodo-6-chloropurine derivative, coupling will selectively occur at the C2-I bond. osti.gov

In the case of dichloropurines, such as 6,8-dichloro-9-(tetrahydropyran-2-yl)purine, the choice of catalyst can remarkably influence regioselectivity. A Pd-catalyzed Suzuki coupling with phenylboronic acid occurs at the C6 position, whereas an Fe-catalyzed reaction with a Grignard reagent (methylmagnesium chloride) directs substitution to the C8 position. nih.gov This demonstrates that the outcome is not solely dependent on the inherent electronic properties of the purine ring but can be controlled by the catalytic system.

Optimizing reaction outcomes requires careful tuning of several parameters:

Catalyst and Ligand: The nature of the ligand on the palladium catalyst can switch the preferred site of reaction, as seen in the Sonogashira coupling of diiodopurines where different phosphine (B1218219) ligands direct the reaction to either C2 or C8. acs.org

Base and Solvent: The choice of base and solvent system is not trivial and can significantly impact yield and selectivity. osti.gov

Protecting Groups: The use of protecting groups, such as the tetrahydropyranyl (THP) group at the N9 position, is common to improve solubility and prevent side reactions at the purine nitrogen atoms. nih.gov

Defined Oxidation and Reduction Pathways of the Purine Scaffold

The purine ring system is redox-active and can undergo both oxidation and reduction, transformations that are fundamental to its biological roles and synthetic applications.

Oxidation: The electrochemical oxidation of purines has also been studied, often in the context of DNA damage or metabolism. nih.govnih.gov Guanine, which has the lowest oxidation potential among the canonical DNA bases, is most easily oxidized. acs.org Studies on purine alkaloids like caffeine (B1668208) show that oxidation can lead to demethylation. d-nb.info For 2-chloro-6,8-dimethyl-7H-purine, the C8 position is a likely site of initial oxidation, a common pathway for many purine derivatives leading to the formation of uric acid analogues. researchgate.net The methyl groups at C6 and C8 could also be potential sites for oxidative transformation under certain conditions.

Interactive Table 2: General Redox Pathways of the Purine Core

| Process | Key Transformation | Resulting Species | Citation |

| Reduction | 2e⁻ reduction of the 1,6 double bond | 1,6-Dihydropurine | osti.govacs.org |

| Reduction | Further 2e⁻ reduction | 1,2,3,6-Tetrahydropurine (prone to hydrolysis) | osti.gov |

| Oxidation | Oxidation at the C8 position | 8-Oxo-purine derivatives | researchgate.net |

| Oxidation | N-demethylation (in N-methylated purines) | Demethylated purine metabolites | d-nb.info |

Comprehensive Studies on Tautomerism and Isomerization Equilibrium

Purines are aromatic heterocycles that can exist in different tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms of the imidazole and pyrimidine rings. nih.govacs.org The most common equilibrium is between the N(7)H and N(9)H tautomers. nih.govresearchgate.net The name 2-chloro-6,8-dimethyl-7H-purine explicitly denotes the N(7)H tautomer. However, in solution, an equilibrium with the corresponding N(9)H tautomer is expected.

The position of this equilibrium is influenced by several factors:

Substituents: The electronic nature of substituents on the purine ring plays a crucial role. Electron-donating groups (like the two methyl groups) and electron-withdrawing groups (like the chloro group) can alter the relative stability of the tautomers. nih.gov In C8-substituted aminopurines, for example, the typically less favored 7H tautomer can become more stable than the 9H form in polar solvents. nih.gov

Solvent: The polarity of the solvent can significantly shift the tautomeric preference. nih.gov

Alkylation Reactions: Studies on the alkylation of 6-chloropurine (B14466) often yield a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer usually predominating. acs.org This reflects the underlying tautomeric equilibrium of the parent heterocycle.

The differentiation between N7 and N9 isomers is typically accomplished using NMR spectroscopy. A key diagnostic feature in ¹³C NMR is the chemical shift of the C5 carbon, which is significantly more shielded (appears at a lower ppm value) in N7-substituted purines compared to their N9-substituted counterparts. acs.org While 2-chloro-6,8-dimethyl-7H-purine specifies a single tautomer, a comprehensive understanding of its reactivity requires acknowledging the dynamic equilibrium with its N(9)H isomer, as this can influence reaction pathways and product distributions.

Sophisticated Spectroscopic and Structural Elucidation Techniques for 2 Chloro 6,8 Dimethyl 7h Purine and Derived Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Advanced 1H, 13C, and 2D NMR Experiments

No published data is available.

In-depth Analysis of Chemical Shifts and Scalar Coupling Constants

No published data is available.

Utilization of Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

No published data is available.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity Assessment and Reaction Monitoring

No published data is available.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

No published data is available.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous elucidation of the molecular structure of 2-chloro-6,8-dimethyl-7H-purine, providing crucial data on its covalent bonding, conformation, and the non-covalent interactions that govern its crystal packing.

While a specific crystal structure for 2-chloro-6,8-dimethyl-7H-purine is not publicly available in crystallographic databases, analysis of closely related purine (B94841) derivatives provides valuable insights into the expected geometric parameters. For instance, studies on compounds like 6-chloro-2-iodopurine (B104377) and various N7-substituted 6-chloropurines reveal characteristic bond lengths and angles for the purine core. researchgate.netnih.gov

The purine ring system is inherently planar, and the bond lengths within the pyrimidine (B1678525) and imidazole (B134444) rings are influenced by the nature and position of substituents. Theoretical calculations on purine tautomers suggest that bond lengths can vary depending on the protonation state and the local electronic environment. nih.gov In 2-chloro-6,8-dimethyl-7H-purine, the electron-withdrawing chloro group at the C2 position and the electron-donating methyl groups at C6 and C8 are expected to subtly influence the bond lengths and angles of the heterocyclic framework compared to unsubstituted purine.

Table 1: Representative Bond Lengths and Angles for Substituted Purine Derivatives

| Parameter | Typical Value (Å or °) | Reference Compound(s) |

| C-Cl Bond Length | ~1.74 Å | Chloro-substituted aromatics |

| C-N (pyrimidine ring) | 1.32 - 1.39 Å | 6-mercaptopurine iosrjournals.org |

| C-C (pyrimidine ring) | 1.37 - 1.42 Å | 6-mercaptopurine iosrjournals.org |

| C-N (imidazole ring) | 1.31 - 1.38 Å | Guanine iosrjournals.org |

| N-C-N Angle | ~120° | Purine derivatives researchgate.net |

| C-N-C Angle | ~105° - 110° | Purine derivatives researchgate.net |

This table presents typical values observed in related structures and may not represent the exact parameters for 2-chloro-6,8-dimethyl-7H-purine.

Torsional angles define the conformation of the molecule, particularly the orientation of the methyl groups relative to the purine ring. For the methyl groups attached to the purine core, free rotation is generally expected, though packing forces in the crystal lattice may lead to a preferred orientation.

The solid-state architecture of purine derivatives is often dictated by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. wur.nl In the case of 2-chloro-6,8-dimethyl-7H-purine, the N7-H of the imidazole ring is a potential hydrogen bond donor, while the nitrogen atoms at positions 1, 3, and 9 can act as hydrogen bond acceptors.

Advanced Chromatographic Methods for Compound Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of 2-chloro-6,8-dimethyl-7H-purine and for separating it from starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful tools for this purpose.

HPLC is the method of choice for the routine analysis and purification of non-volatile compounds like 2-chloro-6,8-dimethyl-7H-purine. A validated HPLC method provides reliable data on the purity of a sample and can be used for quality control purposes.

The development of an HPLC method for this compound would typically involve screening different stationary phases and mobile phase compositions to achieve optimal separation. Reversed-phase chromatography using a C18 column is a common starting point for the analysis of purine derivatives. nih.govjafs.com.plibna.ro

A typical HPLC method for purine analysis might employ a gradient elution to effectively separate compounds with a range of polarities. jafs.com.pl The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net Detection is commonly performed using a UV detector, as purine rings exhibit strong absorbance in the UV region, typically around 254 nm or at the specific λmax of the analyte. ibna.ro

Method validation would be performed according to established guidelines to ensure the method is accurate, precise, linear, and robust. This involves determining parameters such as limit of detection (LOD), limit of quantification (LOQ), and recovery. For similar purine analyses, LODs in the low µg/mL range have been reported. ibna.ro

Table 2: Illustrative HPLC Method Parameters for Purine Derivative Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | 0.05 M Phosphate Buffer, pH 4.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

This table provides an example of typical HPLC conditions and would require optimization and validation for 2-chloro-6,8-dimethyl-7H-purine.

GC-MS is a highly sensitive technique used to identify and quantify volatile and semi-volatile compounds. While 2-chloro-6,8-dimethyl-7H-purine itself has low volatility, GC-MS is invaluable for detecting volatile impurities or byproducts that may be present from its synthesis.

For the analysis of non-volatile purines by GC, a derivatization step is often necessary to increase their volatility. semanticscholar.orgresearchgate.net Reagents such as ethyl chloroformate or silylating agents can be used to convert the polar N-H groups into less polar, more volatile derivatives. semanticscholar.org

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This allows for the confident identification of known and unknown volatile compounds in the sample. rsc.org This technique is particularly useful for identifying trace amounts of residual solvents or side-products from the synthetic route.

Computational Chemistry Investigations into the Properties and Behavior of 2 Chloro 6,8 Dimethyl 7h Purine

Conformational Analysis and Theoretical Assessment of Tautomeric Preferences

The purine (B94841) ring system can exist in different tautomeric forms, which are isomers that differ in the position of a proton. For 2-chloro-6,8-dimethyl-7H-purine, the primary tautomeric considerations involve the position of the hydrogen atom on the imidazole (B134444) part of the purine ring (N7-H vs. N9-H).

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for 2-chloro-6,8-dimethyl-7H-purine can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can provide a theoretical spectrum that aids in the interpretation of experimental NMR data.

Vibrational Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule and can be correlated with the peaks observed in an infrared (IR) spectrum. This theoretical vibrational analysis can help in assigning the experimental IR bands to specific molecular motions.

Molecular Modeling, Docking, and Dynamics Simulations for Ligand-Target Interaction Prediction

To explore the potential of 2-chloro-6,8-dimethyl-7H-purine as a biologically active agent, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how the molecule might bind to a specific biological target, such as an enzyme or a receptor.

Elucidation of Potential Binding Sites and Modes of Interaction

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-chloro-6,8-dimethyl-7H-purine, this would involve docking the molecule into the active site of a known or hypothesized protein target. The output of a docking simulation is a set of possible binding poses, ranked by a scoring function that estimates the binding affinity.

These predicted binding modes reveal crucial information about the potential interactions between the ligand and the protein, such as:

Hydrogen bonds: The purine core, with its nitrogen atoms, can act as both hydrogen bond donors and acceptors.

Hydrophobic interactions: The methyl groups can engage in favorable hydrophobic contacts with nonpolar residues in the binding pocket.

Halogen bonding: The chlorine atom at the C2 position could potentially form halogen bonds, a specific type of non-covalent interaction.

Following docking, molecular dynamics simulations can be performed on the most promising ligand-protein complex. MD simulations provide a dynamic view of the binding, showing how the ligand and protein move and adapt to each other over time. This allows for a more detailed assessment of the stability of the binding pose and the key interactions that maintain the complex.

Energy Minimization and Conformational Sampling Techniques

Computational analysis of 2-chloro-6,8-dimethyl-7H-purine begins with determining its most stable three-dimensional structure and exploring its conformational landscape. This is achieved through energy minimization and conformational sampling, foundational techniques in molecular modeling.

Energy minimization, or geometry optimization, is a computational procedure to locate the molecular structure with the lowest potential energy. The process starts with an approximate structure of 2-chloro-6,8-dimethyl-7H-purine, and algorithms systematically adjust atomic coordinates to reduce the net forces on the atoms, eventually settling on a stable conformation. Quantum mechanics methods, particularly Density Functional Theory (DFT), are commonly employed to calculate the forces and energies. The selection of a specific functional, such as B3LYP or PBE0, and a basis set (e.g., 6-31G* or cc-pVTZ) is critical as it directly influences the accuracy of the resulting geometry.

While the fused purine ring is relatively rigid, the two methyl groups at positions C6 and C8 introduce conformational flexibility through rotation around their single bonds. To explore the different spatial arrangements (conformers) resulting from this rotation, conformational sampling methods are necessary. nih.gov Techniques range from systematic searches, where rotational angles are varied incrementally, to more dynamic approaches like molecular dynamics (MD) simulations. nih.govnih.gov MD simulations model the atomic motions of the molecule over time, allowing it to naturally explore various low-energy conformations. nih.gov Enhanced sampling methods, such as LowModeMD, are particularly effective for exploring the conformational space of flexible molecules. nih.gov By analyzing the results, researchers can identify the global minimum energy conformation as well as other thermally accessible conformers, providing a comprehensive picture of the molecule's structural dynamics.

Table 1: Common Computational Parameters for Geometry Optimization and Conformational Sampling

| Parameter | Description | Typical Methods/Values |

|---|---|---|

| Optimization Algorithm | Method used to locate the minimum energy structure. | Broyden–Fletcher–Goldfarb–Shanno (BFGS), Conjugate Gradient |

| Quantum Mechanical Method | Theoretical framework for calculating molecular electronic structure. | Density Functional Theory (DFT) |

| DFT Functional | Approximation used within DFT to describe exchange and correlation energies. | B3LYP, PBE0, M06-2X |

| Basis Set | A set of mathematical functions used to represent the electronic wave function. | 6-31G*, 6-311++G(d,p), cc-pVTZ |

| Conformational Sampling | Technique used to explore different rotational isomers (conformers). | Systematic Search, Molecular Dynamics (MD), LowModeMD nih.gov |

Quantitative Analysis of Aromaticity and Electronic Distribution within the Purine Ring

The aromaticity and electronic landscape of the purine core are defining features of 2-chloro-6,8-dimethyl-7H-purine, governing its stability and reactivity. These properties are investigated using specialized quantitative computational methods.

A geometry-based index, the Harmonic Oscillator Model of Aromaticity (HOMA), provides a complementary perspective. nih.govacs.org The HOMA index evaluates the deviation of the ring's bond lengths from an ideal aromatic system, with a value of 1 representing the highest possible aromaticity (as defined for benzene). nih.gov Analysis of substituted systems shows that substituents can distort the ring structure, leading to HOMA values less than 1. researchgate.net For 2-chloro-6,8-dimethyl-7H-purine, HOMA analysis would quantify the influence of the chloro and dimethyl groups on the aromaticity of each fused ring.

The distribution of electrons within the molecule is probed using population analysis methods, which assign partial charges to each atom. This reveals the molecule's electrostatic potential and highlights potential sites for electrophilic or nucleophilic attack. wur.nl Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and location of the HOMO are related to the molecule's capacity as an electron donor, while the LUMO describes its electron-accepting ability. acs.org The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. acs.org For substituted purines, electron-donating or electron-withdrawing groups significantly influence these electronic properties. acs.org

Table 2: Aromaticity Indices for the Purine Ring System

| Aromaticity Index | Description | Interpretation |

|---|---|---|

| NICS(0) / NICS(1) | Nucleus-Independent Chemical Shift calculated at (0) or above (1) the ring's geometric center. nih.gov | Negative values indicate aromaticity; more negative values suggest stronger aromatic character. acs.org |

| HOMA | Harmonic Oscillator Model of Aromaticity, based on bond length analysis. nih.gov | Values approach 1 for highly aromatic systems and 0 for non-aromatic systems. acs.org |

Table 3: Methods for Analyzing Electronic Properties

| Electronic Property | Method of Analysis | Information Gained |

|---|---|---|

| Partial Atomic Charges | Natural Population Analysis (NPA), Mulliken Population Analysis | Provides charge distribution, identifying electrophilic and nucleophilic centers. wur.nl |

| Electrostatic Potential | Mapped onto the electron density surface. | Visualizes charge-rich (negative potential) and charge-poor (positive potential) regions. |

| Frontier Orbitals | HOMO & LUMO energy and spatial distribution analysis. | Indicates sites for electron donation (HOMO) and acceptance (LUMO); the energy gap relates to reactivity. acs.org |

The Integral Role of 2 Chloro 6,8 Dimethyl 7h Purine As a Strategic Intermediate in Chemical Biology Research

Rational Design and Synthesis of Purine-Based Probes for Molecular Targets

The deliberate and strategic design of molecular probes built upon the purine (B94841) scaffold is a cornerstone of chemical biology research. These tools are instrumental in dissecting complex biological processes. The compound 2-chloro-6,8-dimethyl-7H-purine serves as a key intermediate in this process, providing a versatile platform for the synthesis of sophisticated probes for interrogating molecular targets.

Systematic Scaffold Modification for Enhanced Molecular Recognition

The purine core of 2-chloro-6,8-dimethyl-7H-purine allows for systematic modifications to enhance its interaction with specific biological targets. The chlorine atom at the 2-position is a particularly useful handle for introducing a variety of substituents through nucleophilic substitution reactions. This enables the creation of libraries of compounds with diverse functionalities, each tailored to probe different aspects of molecular recognition. For instance, the synthesis of 2,6,9-trisubstituted purine derivatives often starts from a related 6-chloro-2-fluoro-9H-purine, highlighting the utility of halogenated purines as versatile precursors. rsc.org Alkylation and other modifications can be directed to the N7 or N9 positions, further expanding the chemical space that can be explored. rsc.orgnih.govacs.org

The strategic placement of methyl groups at the 6 and 8 positions already influences the electronic properties and steric profile of the purine ring, contributing to its initial binding affinity and selectivity for target proteins. Researchers can then build upon this foundation, systematically altering other positions to optimize interactions with the target's binding site. This iterative process of design, synthesis, and biological evaluation allows for the development of highly potent and selective molecular probes.

Incorporation of Reporter Groups for Advanced Biological Investigations

To visualize and quantify the interactions of purine-based probes with their biological targets, reporter groups are often incorporated into their structure. These can include fluorescent tags, biotin (B1667282) labels for affinity purification, or radioactive isotopes. The 2-chloro position of 2-chloro-6,8-dimethyl-7H-purine provides a convenient site for the attachment of these reporter moieties, often via a linker to minimize interference with the probe's binding to its target.

For example, biotinylated purine compounds have been synthesized to investigate and understand the molecular basis for the behavior of Hsp90 inhibitors. nih.gov These probes have proven effective in isolating Hsp90 and its associated onco-protein complexes from cancer cell extracts. nih.gov Similarly, fluorescent probes can be developed for use in techniques like fluorescence microscopy and flow cytometry, allowing for the real-time visualization of the probe's localization and dynamics within living cells. researchwithrowan.com

Fundamental Studies on Molecular Interactions with Biomolecules

The versatility of 2-chloro-6,8-dimethyl-7H-purine as a synthetic intermediate extends to its use in fundamental studies of how small molecules interact with a range of biomolecules, including enzymes, receptors, and nucleic acids.

Investigations into Enzyme Modulation and Binding Mechanisms

Purine-based compounds are well-known modulators of enzyme activity, particularly for kinases, which play a central role in cellular signaling. The 2-chloro-6,8-dimethyl-7H-purine scaffold can be elaborated to create potent and selective enzyme inhibitors. By systematically modifying the substituents on the purine ring, researchers can probe the specific interactions that govern binding affinity and inhibitory activity.

For example, a series of 9H-purine-2,6-diamine derivatives were designed and synthesized to selectively inhibit Janus kinase 2 (JAK2) and BRD4(BD2). nih.gov One compound from this series demonstrated significant inhibitory activity and showed efficacy in a mouse model of acute ulcerative colitis. nih.gov In another study, purine-based derivatives were developed as dual inhibitors of EGFR and BRAF V600E, two kinases implicated in cancer. mdpi.com These studies underscore the power of using a common purine core to generate inhibitors for diverse enzyme targets.

| Compound Class | Target Enzyme(s) | Key Research Finding |

| 9H-purine-2,6-diamine derivatives | JAK2/BRD4(BD2) | Compound 9j showed IC50 values of 13 and 22 nM for BRD4(BD2) and JAK2, respectively, and was effective in an animal model of colitis. nih.gov |

| Purine/pteridine-based derivatives | EGFR/BRAF V600E | Compounds 5a, 5e, and 7e exhibited potent anti-proliferative activity with GI50 values of 38 nM, 46 nM, and 44 nM, respectively, and showed promising EGFR inhibitory activity. mdpi.com |

Design and Analysis of Receptor Ligand Interactions

Purinergic receptors, which are activated by purines like adenosine (B11128) and ATP, are important drug targets. nih.govnih.gov The 2-chloro-6,8-dimethyl-7H-purine scaffold can be used to design ligands that specifically target these receptors. The ability to modify the purine core at various positions allows for the fine-tuning of ligand properties to achieve high affinity and selectivity for a particular receptor subtype. benthamscience.com

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, have provided detailed insights into how purinergic receptors recognize their ligands. nih.gov This information can be used to guide the rational design of novel ligands based on the 2-chloro-6,8-dimethyl-7H-purine template. For instance, understanding the key amino acid residues involved in ligand binding within the A1 and A2A adenosine receptors can inform the design of new agonists or antagonists with improved therapeutic profiles. nih.gov

Exploration of Nucleic Acid Recognition and Binding Phenomena

The purine structure is a fundamental component of nucleic acids, where it participates in the hydrogen bonding that forms the basis of the genetic code. numberanalytics.combiosyn.comnumberanalytics.com Synthetic purine derivatives, including those derived from 2-chloro-6,8-dimethyl-7H-purine, can be used to study the principles of nucleic acid recognition.

Information regarding "2-chloro-6,8-dimethyl-7H-purine" is not available in the public domain.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific public information to generate a detailed article on the chemical compound “2-chloro-6,8-dimethyl-7H-purine” focusing on the requested sections:

Prospective Directions and Emerging Research Horizons for 2 Chloro 6,8 Dimethyl 7h Purine

Innovations in Synthetic Strategies and Methodological Developments

The synthesis of polysubstituted purines is a cornerstone of medicinal chemistry. nih.gov Traditional methods for the synthesis of the purine (B94841) core often involve the construction of a pyrimidine (B1678525) ring followed by the annulation of an imidazole (B134444) ring. microbenotes.com For a compound like 2-chloro-6,8-dimethyl-7H-purine, a plausible classical approach would start from a substituted pyrimidine derivative.

However, recent advancements in synthetic organic chemistry offer more efficient and versatile routes. jmchemsci.com Innovations such as C-H activation, flow chemistry, and metal-catalyzed cross-coupling reactions are revolutionizing the synthesis of complex heterocyclic compounds. mdpi.combeilstein-journals.org For instance, palladium- and nickel-catalyzed coupling reactions have been successfully employed for the functionalization of the purine core at various positions. mdpi.com

Future synthetic strategies for 2-chloro-6,8-dimethyl-7H-purine could focus on late-stage functionalization, allowing for the rapid generation of a library of analogs with diverse substituents. This approach is highly valuable for structure-activity relationship (SAR) studies in drug discovery. The development of solid-phase synthesis methods for purine derivatives also presents a promising avenue for the high-throughput synthesis of compound libraries.

Below is a prospective table outlining potential innovative synthetic routes for 2-chloro-6,8-dimethyl-7H-purine, based on modern synthetic methodologies applied to related heterocyclic systems.

Table 1: Prospective Innovative Synthetic Routes for 2-chloro-6,8-dimethyl-7H-purine

| Synthetic Strategy | Key Precursors | Catalyst/Reagent | Potential Advantages | Hypothetical Yield |

| Palladium-Catalyzed Cross-Coupling | 2,6-dichloro-8-methylpurine, Methylboronic acid | Pd(PPh₃)₄, Base | High regioselectivity, mild reaction conditions. | 75-85% |

| C-H Activation/Annulation | Substituted pyrimidine, Dimethylacetamide | Rh(III) catalyst, Oxidant | Atom economy, reduced number of synthetic steps. | 60-70% |

| Flow Chemistry Synthesis | Pyrimidine and imidazole precursors | Immobilized catalyst in a microreactor | Enhanced safety, scalability, and precise control over reaction parameters. | >90% (in-line) |

| Mechanochemical Synthesis | Solid-state pyrimidine and imidazole precursors | Ball milling | Solvent-free, reduced waste, potential for novel reactivity. acs.org | 80-95% |

Integration of Advanced Spectroscopic Probes for Real-time Mechanistic Monitoring

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Traditional methods often rely on the analysis of quenched reaction aliquots, which may not provide a complete picture of the reaction dynamics. The integration of advanced spectroscopic probes for real-time, in-situ monitoring has emerged as a powerful tool for mechanistic elucidation. acs.orgnih.gov

Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction. researchgate.net For the synthesis of 2-chloro-6,8-dimethyl-7H-purine, these techniques could be invaluable in identifying transient intermediates and understanding the influence of various reaction parameters on the final yield and purity.

For example, in-situ IR could track the disappearance of key functional groups in the starting materials and the appearance of new bands corresponding to the purine ring system. Furthermore, advanced mass spectrometry techniques, such as mass spectrometry imaging (MSI), could be used to spatially resolve the distribution of the compound and its metabolites within biological systems, providing insights into its mechanism of action if developed as a therapeutic agent. nih.gov

Table 2: Potential Advanced Spectroscopic Probes for Mechanistic Monitoring of 2-chloro-6,8-dimethyl-7H-purine Synthesis

| Spectroscopic Probe | Information Gained | Potential Application |

| In-situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. Identification of key reaction steps. | Optimization of reaction conditions (temperature, catalyst loading, etc.) for improved yield and purity. |

| Process NMR (P-NMR) | Detailed structural information on intermediates and byproducts. | Elucidation of complex reaction pathways and stereochemical outcomes. |

| Mass Spectrometry Imaging (MSI) | Spatial distribution of the compound and its metabolites in tissues or cells. | Understanding the pharmacokinetic and pharmacodynamic properties of the compound in biological systems. nih.gov |

| Fluorescence Spectroscopy | Monitoring changes in the local environment or binding interactions. | Studying the interaction of the compound with biological targets or its incorporation into materials. cgohlke.com |

Application of Machine Learning and Artificial Intelligence in Purine Design and Synthesis

One key application is in the de novo design of novel purine analogs with desired properties. nih.gov Generative models can be trained on existing libraries of purine derivatives to propose new structures with predicted high activity against a specific biological target or with desired material properties. ML models can also be used to predict various physicochemical properties, such as solubility, and metabolic stability, which are crucial for drug development. nih.govhcplive.com

Table 3: Prospective Applications of AI and Machine Learning for 2-chloro-6,8-dimethyl-7H-purine

| AI/ML Application | Methodology | Potential Outcome |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generation of novel purine analogs with predicted high potency and selectivity against a target of interest. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks (GNNs) | Prediction of biological activity, toxicity, and physicochemical properties to guide lead optimization. |

| Retrosynthesis Planning | Monte Carlo Tree Search, Neural Networks | Identification of novel and efficient synthetic routes to 2-chloro-6,8-dimethyl-7H-purine and its derivatives. cas.org |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Prediction of optimal reaction conditions to maximize yield and minimize impurities, reducing experimental effort. sciety.org |

Exploration of Supramolecular Chemistry and Potential Materials Science Applications

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-defined, higher-order structures. wikipedia.org Purine derivatives, with their multiple hydrogen bond donors and acceptors and aromatic character, are excellent candidates for forming supramolecular assemblies. nih.gov

The specific substitution pattern of 2-chloro-6,8-dimethyl-7H-purine, with its chloro and methyl groups, could influence its self-assembly behavior through a combination of hydrogen bonding, π-π stacking, and halogen bonding. The exploration of its supramolecular chemistry could lead to the development of novel functional materials.

For instance, the self-assembly of this purine derivative in solution could lead to the formation of supramolecular gels with potential applications in drug delivery or tissue engineering. In the solid state, its ability to form ordered crystalline structures could be exploited for the development of organic electronic materials, such as organic field-effect transistors (OFETs) or sensors. The chlorine atom could also serve as a handle for further functionalization to tune its material properties.

Table 4: Prospective Supramolecular and Materials Science Applications of 2-chloro-6,8-dimethyl-7H-purine

| Application Area | Underlying Principle | Potential Material/Device |

| Supramolecular Gels | Self-assembly in a solvent through hydrogen bonding and π-π stacking. | Injectable hydrogels for controlled drug release or as scaffolds for cell culture. |

| Organic Electronics | Ordered packing in the solid state facilitating charge transport. | Active layer in organic field-effect transistors (OFETs) or chemical sensors. |

| Crystal Engineering | Directed self-assembly into specific crystalline architectures. | Porous crystalline materials for gas storage or separation. |

| Functional Coatings | Formation of thin films with specific surface properties. | Anti-corrosion or biocompatible coatings on various substrates. |

Q & A

Q. Advanced

- Selectivity screening : Compare IC₅₀ values across cancer (e.g., glioblastoma SNB-19) and normal (e.g., HFF-1 fibroblasts) cell lines.

- Mechanistic studies : Use kinase profiling or apoptosis assays to identify off-target effects. For example, compound 15c (morpholinyl derivative) showed strong anticancer activity with low cytotoxicity, attributed to selective kinase inhibition .

- Structural tuning : Introduce polar groups (e.g., morpholine) to reduce non-specific interactions .

How do structural modifications at the 2-chloro position influence binding affinities to molecular targets such as kinases?

Advanced

The C2 chlorine acts as a hydrogen-bond acceptor, critical for ATP-binding pocket interactions. Replacing Cl with bulkier groups (e.g., methylthio) reduces affinity, while electron-withdrawing groups (e.g., CF₃) enhance it. Computational docking studies (e.g., AutoDock Vina) can predict binding modes, validated by SPR or ITC assays .

What computational chemistry approaches are suitable for predicting the metabolic stability of derivatives prior to in vivo studies?

Q. Advanced

- ADMET prediction : Tools like SwissADME or ADMETlab estimate metabolic lability (e.g., cytochrome P450 interactions).

- QSAR models : Correlate substituent properties (logP, polar surface area) with microsomal stability data. For example, morpholinyl derivatives exhibit higher metabolic stability due to reduced CYP3A4 susceptibility .

How to design SAR studies to evaluate the impact of heterocyclic substituents on pharmacological profiles?

Q. Advanced

- Library design : Synthesize analogs with systematic variations (e.g., piperidine vs. pyrrolidine at C8).

- Bioactivity clustering : Use PCA or heatmaps to correlate substituent properties (e.g., steric bulk, H-bond capacity) with activity. For instance, 15c (morpholinyl) outperformed 15a (pyrrolidinyl) in anticancer assays due to improved solubility .

What experimental controls are critical when assessing the stability of derivatives under various pH and temperature conditions?

Q. Advanced

- Forced degradation studies : Expose compounds to acidic (pH 1.2), neutral (pH 7.4), and basic (pH 9.0) buffers at 37°C. Monitor degradation via HPLC.

- Light protection : Chloropurines are light-sensitive; use amber vials and inert atmospheres during storage .

How can isotopic labeling (e.g., ¹⁴C) track metabolic pathways in cellular models?

Q. Advanced

- Synthesis : Introduce ¹⁴C at the methyl groups (C6/C8) via labeled methyl iodide.

- Metabolite profiling : Use LC-MS/MS to identify labeled metabolites (e.g., methylthioadenosine derivatives). Evidence from analogous studies with 2-chlorocyclohexanone-¹⁴C highlights the utility of tracing catabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.